molecular formula C13H20ClNO2 B1394800 4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride CAS No. 1220036-54-3

4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride

Cat. No.: B1394800
CAS No.: 1220036-54-3
M. Wt: 257.75 g/mol
InChI Key: VOAREZJZMIAPPK-UHFFFAOYSA-N
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Description

4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride (CAS: 149986-58-3) is a piperidine derivative characterized by a 3-methoxybenzyloxy substituent. The molecular formula of the hydrochloride salt is C13H19NO·HCl, with a molecular weight of approximately 241.76 g/mol. This compound is structurally significant due to the piperidine ring, a common pharmacophore in central nervous system (CNS)-targeting drugs, and the 3-methoxybenzyl group, which influences electronic and steric properties. Limited toxicological or pharmacological data are available for this specific compound, but insights can be drawn from structurally analogous molecules .

Properties

IUPAC Name

4-[(3-methoxyphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-13-4-2-3-11(9-13)10-16-12-5-7-14-8-6-12;/h2-4,9,12,14H,5-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAREZJZMIAPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-54-3
Record name Piperidine, 4-[(3-methoxyphenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Route

  • Starting Materials:

  • Reaction Conditions:

    • The reaction is typically carried out in a solvent such as water or an organic solvent like dichloromethane.
    • The base (e.g., NaOH) is added to facilitate the nucleophilic substitution.
  • Formation of Hydrochloride Salt:

    • After the reaction, the product is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors for efficient mixing and reaction control. Automated systems can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using hydrogen gas with a palladium catalyst to reduce double bonds or carbonyl groups.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Oxidation Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) Aqueous or organic solvents
Reduction Hydrogen gas (H₂) with Palladium on Carbon (Pd/C) Inert atmosphere, elevated pressure
Substitution Sodium hydroxide (NaOH), Hydrochloric acid (HCl) Aqueous or organic solvents

Research Applications

This compound is likely used in pharmaceutical research or as an intermediate in organic synthesis due to its functional groups that can be further modified. It may be investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

Chemical Reactions Analysis

4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the methoxy group, forming a benzyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride is being explored for its potential therapeutic applications:

  • Neurological Disorders : Research indicates that similar piperidine derivatives may serve as ligands for histamine receptors and acetylcholinesterase (AChE) inhibitors, suggesting potential in treating conditions like Alzheimer's disease and depression . In vitro studies have shown that this compound can effectively inhibit AChE activity, enhancing cholinergic transmission .
  • Chemokine Receptor Modulation : The compound has been studied for its ability to modulate chemokine receptors, particularly CCR5, which is involved in neurodegenerative diseases .

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It can undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the creation of more complex structures . For example:
    • Oxidation : Converts methoxybenzyl groups to aldehydes or carboxylic acids.
    • Reduction : Produces corresponding alcohols or amines.
    • Substitution Reactions : Allows for the introduction of different electrophiles into the piperidine ring .

In vivo studies have demonstrated the compound's ability to penetrate the blood-brain barrier (BBB), indicating its potential as a therapeutic agent for CNS disorders. Animal models have shown improved cognitive functions and reduced anxiety symptoms when treated with this compound .

Case Study 1: In Vitro AChE Inhibition

A study focused on evaluating the AChE inhibitory properties of various piperidine derivatives, including this compound. Results indicated that modifications to the piperidine core significantly affected potency against AChE, highlighting structure-activity relationships (SAR) crucial for drug design .

Case Study 2: Neuroprotective Effects

Research involving animal models assessed the neuroprotective effects of this compound. Results showed that administration led to significant improvements in cognitive performance and reductions in anxiety-like behaviors, suggesting its potential role in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride is not fully understood, but it is believed to interact with molecular targets in the central nervous system. The compound may modulate neurotransmitter release or receptor activity, potentially affecting pathways involved in mood regulation, cognition, and pain perception. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Research and Application Insights

  • Pharmacological Potential: The 3-methoxybenzyl group in 4-[(3-Methoxybenzyl)oxy]piperidine may mimic tyrosine or tryptophan residues, suggesting utility in neurotransmitter analogs.
  • Agrochemical Relevance : Piperidine derivatives with bulky substituents (e.g., 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride) are used in crop protection, indicating that methoxy variants could be optimized for environmental compatibility .
  • Toxicological Gaps: Limited acute toxicity data exist for 4-[(3-Methoxybenzyl)oxy]piperidine, but chlorinated analogs (e.g., 4-[(4-Chlorobenzyl)oxy]piperidine) may pose higher ecological risks .

Biological Activity

4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxybenzyl group, which is significant for its biological interactions. The structural formula can be represented as follows:

C12H17ClNO2\text{C}_{12}\text{H}_{17}\text{ClN}\text{O}_2

This structure is crucial for its interaction with biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It has been shown to act as an inhibitor of the presynaptic choline transporter (CHT), thereby affecting acetylcholine levels in the synaptic cleft. This modulation can lead to enhanced cholinergic signaling, which is beneficial in treating cognitive disorders and other neurological conditions .

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Neurotransmitter Modulation : Inhibition of CHT enhances acetylcholine availability, potentially improving cognitive functions.
  • Antimicrobial Properties : Some studies have indicated that derivatives of piperidine compounds possess antibacterial and antifungal activities .
  • Potential Antiparasitic Activity : Research on prodrugs derived from similar structures has shown activity against Trypanosoma brucei, suggesting that modifications can enhance bioactivity against specific pathogens .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Choline Transport InhibitionPotent inhibitor of presynaptic choline transporter (CHT), enhancing acetylcholine levels
Antimicrobial ActivityExhibits activity against various bacterial strains with MIC values ranging from 32 to 512 μg/mL
Antiparasitic ActivityProdrugs showed efficacy against T. brucei with improved cellular uptake

Research Insights

  • Choline Transporter Inhibition : A study identified this compound as a selective inhibitor of CHT, demonstrating noncompetitive inhibition at both low and high choline concentrations. This suggests potential applications in treating cognitive impairments associated with Alzheimer’s disease and other neurodegenerative conditions .
  • Antimicrobial Studies : Research focusing on piperidine derivatives indicates that modifications in the structure significantly influence their antimicrobial potency. The presence of the methoxy group enhances interaction with microbial targets, leading to increased efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
  • Antiparasitic Applications : The synthesis of phosphate prodrugs related to this compound demonstrated enhanced activity against T. brucei. These findings highlight the potential for developing targeted therapies for parasitic infections through structural modifications .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride in laboratory settings?

  • Answer : Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .
  • Storage : Store in a cool, dry place (2–8°C) away from oxidizers and incompatible materials .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of according to local regulations .
  • Toxicity : Acute oral toxicity (LD₅₀) data is limited, but similar piperidine derivatives show moderate toxicity (e.g., LD₅₀ > 300 mg/kg in rats) .

Q. How can researchers optimize the synthesis of this compound?

  • Answer : Synthesis typically involves:

  • Key Reaction : Nucleophilic substitution between 3-methoxybenzyl chloride and 4-hydroxypiperidine under alkaline conditions (e.g., NaOH in dichloromethane) .
  • Purification : Recrystallization from ethanol/water mixtures improves yield (reported up to 75% for analogous compounds) .
  • Quality Control : Use HPLC (e.g., C18 column, UV detection at 254 nm) and ¹H NMR (δ 3.7 ppm for methoxy group) to confirm purity (>98%) .

Q. What physicochemical properties influence experimental design with this compound?

  • Answer :

Property Value/Description Reference
SolubilitySoluble in polar solvents (e.g., DMSO, methanol); limited in water .
Melting Point~175–180°C (decomposition observed) .
StabilityStable under inert atmospheres; hygroscopic—store desiccated .

Advanced Research Questions

Q. How can conflicting toxicity data from different safety sheets be resolved?

  • Answer : Discrepancies arise due to:

  • Source Variability : GHS classifications may differ by region (e.g., Japanese NITE data vs. EU guidelines) .
  • Testing Methods : Acute toxicity studies may use varying models (e.g., murine vs. zebrafish). Cross-validate using OECD TG 423 or 425 protocols .
  • Mitigation : Prioritize peer-reviewed studies (e.g., PubChem data) over vendor-specific SDS .

Q. What reaction pathways enable functionalization of the piperidine ring for drug discovery?

  • Answer : Strategic modifications include:

  • Oxidation : Convert the sulfonyl group to sulfoxides using m-chloroperbenzoic acid (yield: 60–80%) .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines for bioactive intermediates .
  • Substitution : Replace methoxy groups with halides (e.g., Cl/Br) via nucleophilic aromatic substitution .
  • Table : Reaction Optimization Parameters
Reaction Reagent/Conditions Yield
OxidationH₂O₂, 0°C, 12 h65%
ReductionLiAlH₄, THF, reflux72%

Q. What analytical techniques are critical for characterizing impurities in this compound?

  • Answer :

  • LC-MS : Identifies low-abundance impurities (e.g., des-methyl byproduct at m/z 312.4) .
  • NMR : ¹³C NMR distinguishes regioisomers (e.g., C-2 vs. C-3 methoxy substitution) .
  • XRD : Confirms crystalline structure and polymorphism, critical for formulation studies .

Methodological Guidance

Q. How to design dose-response studies for evaluating biological activity?

  • Answer :

  • In Vitro : Use HEK-293 cells expressing target receptors (e.g., opioid or serotonin receptors). Test concentrations from 1 nM to 100 µM .
  • In Vivo : Administer intraperitoneally in murine models (dose range: 10–100 mg/kg) with saline controls .
  • Data Analysis : Fit to sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Q. What strategies mitigate hydrolysis of the methoxybenzyl group during storage?

  • Answer :

  • Lyophilization : Store as a lyophilized powder under argon .
  • Buffering : Use pH-stable buffers (e.g., phosphate buffer, pH 7.4) in aqueous formulations .
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to organic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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